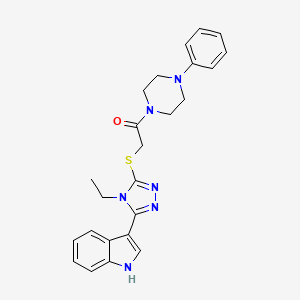

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

CAS No.: 852143-58-9

Cat. No.: VC4209044

Molecular Formula: C24H26N6OS

Molecular Weight: 446.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852143-58-9 |

|---|---|

| Molecular Formula | C24H26N6OS |

| Molecular Weight | 446.57 |

| IUPAC Name | 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |

| Standard InChI | InChI=1S/C24H26N6OS/c1-2-30-23(20-16-25-21-11-7-6-10-19(20)21)26-27-24(30)32-17-22(31)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,16,25H,2,12-15,17H2,1H3 |

| Standard InChI Key | DQRTWXPZOLLNMT-UHFFFAOYSA-N |

| SMILES | CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |

Introduction

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that incorporates several pharmacophores, including indole, triazole, and phenylpiperazine moieties. This combination suggests potential biological activity, as these components are often found in compounds with medicinal properties.

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, including the formation of the triazole ring, the introduction of the indole and phenylpiperazine moieties, and the final coupling reactions. Common methods include:

-

Triazole Formation: Often achieved through a [3+2] cycloaddition reaction involving azides and alkynes.

-

Indole Introduction: This might involve a nucleophilic substitution or a cross-coupling reaction.

-

Phenylpiperazine Coupling: Typically involves an amide or thioamide formation reaction.

Biological Activity

Compounds with similar structures have shown various biological activities:

-

Antimicrobial Activity: Some triazole derivatives exhibit significant antimicrobial properties .

-

Anticancer Activity: Indole and triazole derivatives have been explored for their anticancer potential .

-

Neuroprotective Effects: Phenylpiperazine derivatives are sometimes investigated for neuroprotective or neurotransmitter-related activities.

Research Findings and Future Directions

-

Synthesis Optimization: Improving the synthesis route for better yield and purity.

-

Biological Screening: Evaluating the compound for various biological activities, including anticancer, antimicrobial, and neuroprotective effects.

-

In Silico Analysis: Conducting detailed pharmacokinetic and pharmacodynamic analyses to predict its potential as a drug candidate.

Data Table: Potential Biological Activities of Related Compounds

| Compound Moiety | Potential Biological Activity |

|---|---|

| Indole | Anticancer, Neuroprotective |

| Triazole | Antimicrobial, Anticancer |

| Phenylpiperazine | Neuroprotective, Antipsychotic |

This table highlights the potential biological activities associated with the moieties present in the compound of interest.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume